EO 1428

描述

EO 1428 是一种高度特异的 p38 抑制剂,属于氨基苯偶酰类化合物。 它选择性地靶向 p38 α 和 p38 β2 亚型,对 p38 γ、p38 δ、ERK1/2 或 JNK1 没有任何活性 .

准备方法

合成路线:: EO 1428 的合成路线在文献中没有广泛记载。 它通常通过涉及关键反应的有机化学方法合成。

工业生产:: 关于 this compound 的工业规模生产方法的详细信息很少。 它主要通过专门的供应商和研究机构提供。

化学反应分析

EO 1428 经历各种化学反应,包括:

还原: 还原反应可能改变 this compound,但需要进一步研究。

取代: this compound 可能发生取代反应,导致具有改变特性的衍生物。

由于数据有限,这些反应中使用的常见试剂和条件仍然难以捉摸。 这些反应形成的主要产物没有得到广泛的表征。

科学研究应用

EO 1428 refers to Executive Order 14028, issued by President Biden on May 12, 2021, aimed at enhancing the nation’s cybersecurity. This order outlines a comprehensive strategy for improving the security of software and information systems used by federal agencies and private sectors. Below is a detailed examination of its applications, supported by data tables and case studies.

Software Supply Chain Security

Objective : To secure the software supply chain from vulnerabilities that could be exploited by cyber adversaries.

Actions Taken:

- Federal agencies are required to implement secure software development practices.

- Development of a Software Bill of Materials (SBOM) to identify components within software applications.

Table 1: Key Components of Software Supply Chain Security

| Component | Description |

|---|---|

| Secure Software Development | Practices to ensure software is developed with security in mind. |

| SBOM | A list detailing all components in a software product, enhancing transparency. |

| Vulnerability Scanning | Regular assessments to identify and mitigate security risks in software. |

Enhanced Cybersecurity Standards

Objective : To modernize cybersecurity practices within federal agencies.

Actions Taken:

- Implementation of endpoint detection and response (EDR) solutions.

- Adoption of multi-factor authentication (MFA) and encryption standards.

Table 2: Enhanced Cybersecurity Measures

| Measure | Description |

|---|---|

| Endpoint Detection & Response | Real-time monitoring and response to potential threats at device level. |

| Multi-Factor Authentication | Additional security layer requiring multiple forms of verification. |

| Encryption | Protecting data at rest and in transit to prevent unauthorized access. |

Incident Response Framework

Objective : To establish a standardized approach for responding to cybersecurity incidents.

Actions Taken:

- Creation of a standardized playbook for incident response.

- Requirement for agencies to share threat intelligence with CISA.

Table 3: Incident Response Framework Components

| Component | Description |

|---|---|

| Standardized Playbook | A comprehensive guide for agencies on how to respond to cyber incidents. |

| Threat Intelligence Sharing | Protocols for sharing information about threats between federal agencies. |

Case Study 1: Implementation of SBOM

In a pilot program, several federal agencies adopted SBOM practices, leading to improved visibility into the software components they utilize. This initiative helped in identifying vulnerable components quickly, allowing for timely patches and updates.

Case Study 2: EDR Deployment

The Department of Homeland Security (DHS) implemented EDR solutions across its networks, resulting in a significant reduction in response times during cyber incidents. The integration allowed for real-time threat detection, which enhanced overall security posture.

作用机制

EO 1428 的作用机制涉及抑制 p38,p38 是一种参与应激反应、炎症和细胞存活的关键激酶。 通过靶向 p38 α 和 p38 β2,this compound 调节下游信号通路,影响基因表达和细胞过程。

相似化合物的比较

EO 1428 的独特性在于它选择性地抑制 p38 α 和 p38 β2。 类似的化合物包括其他 p38 抑制剂,如 SB203580 和 VX-745,但它们的特异性有所不同。

生物活性

EO 1428 is a selective inhibitor of the p38 mitogen-activated protein kinases (MAPKs), specifically targeting p38α and p38β. This compound has garnered attention due to its significant anti-inflammatory properties and its potential applications in various therapeutic contexts. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and relevant research findings.

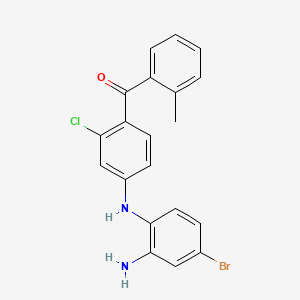

- Chemical Name: (2-Methylphenyl)-[4-[(2-amino-4-bromophenyl)amino]-2-chlorophenyl]methanone

- Molecular Formula: C20H16BrClN2O

- Molecular Weight: 415.71 g/mol

- Purity: ≥98%

This compound selectively inhibits p38α and p38β MAPKs, which are critical in the signaling pathways involved in inflammatory responses. The compound shows no activity against p38γ, p38δ, ERK1/2, or JNK1, making it a highly specific agent for targeted therapy .

Inhibition of Cytokine Production

This compound has been shown to inhibit the production of several inflammatory cytokines:

| Cytokine | IC50 (nM) |

|---|---|

| IL-8 | 4 |

| TNF-α | 5 |

| IL-6 | 17 |

| IL-1β | 30 |

| IL-10 | 74 |

These IC50 values indicate that this compound is particularly potent against IL-8 and TNF-α, which are key players in inflammatory processes .

Preclinical Studies

Anti-inflammatory Activity

In murine models of acute and chronic dermatitis, this compound demonstrated significant anti-inflammatory effects. The compound effectively reduced inflammation markers and improved clinical symptoms associated with dermatitis .

Case Study: Dermatitis Models

In a controlled study involving mice with induced dermatitis, treatment with this compound resulted in:

- Reduction in Inflammatory Scores: A marked decrease in clinical scores was observed.

- Histological Improvements: Histopathological examination revealed reduced infiltration of inflammatory cells in treated groups compared to controls.

These findings indicate that this compound could be beneficial in managing skin inflammatory conditions.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Synergistic Effects : Research indicates that combining this compound with other anti-inflammatory agents may enhance its efficacy. For instance, when used alongside corticosteroids, there was a notable reduction in required dosages while maintaining therapeutic effects .

- Impact on TACE Activity : At a concentration of 1 μM, this compound significantly attenuates LPS-induced tumor necrosis factor α-converting enzyme (TACE) activity upregulation, suggesting its role in modulating key inflammatory pathways .

属性

IUPAC Name |

[4-(2-amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrClN2O/c1-12-4-2-3-5-15(12)20(25)16-8-7-14(11-17(16)22)24-19-9-6-13(21)10-18(19)23/h2-11,24H,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCLCHNAEZNGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185914 | |

| Record name | EO-1428 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321351-00-2 | |

| Record name | EO-1428 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321351002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EO-1428 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EO-1428 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV2RHJ680O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。